REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].CO[C:13]([C:15]1[C:23]2[C:18](=[N:19][CH:20]=[CH:21][CH:22]=2)[N:17]([S:24]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)(=[O:26])=[O:25])[C:16]=1[CH2:33][N:34]([CH2:45][C:46]#[N:47])S(C1C=CC(C)=CC=1)(=O)=O)=[O:14]>C1COCC1>[C:27]1([S:24]([N:17]2[C:16]3[CH:33]=[N:34][C:45]([C:46]#[N:47])=[C:13]([OH:14])[C:15]=3[C:23]3[CH:22]=[CH:21][CH:20]=[N:19][C:18]2=3)(=[O:25])=[O:26])[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1 |f:0.1|
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Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
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1-benzenesulfonyl-2-{[cyanomethyl(toluene-4-sulfonyl)amino]methyl}-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester
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Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
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COC(=O)C1=C(N(C2=NC=CC=C21)S(=O)(=O)C2=CC=CC=C2)CN(S(=O)(=O)C2=CC=C(C=C2)C)CC#N
|
Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
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Setpoint
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-30 °C
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Type
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CUSTOM
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Details
|
stirred at −30° C. for 2 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
a cooled
|
Type
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TEMPERATURE
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Details
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before warming to ambient temperature
|
Type
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CUSTOM
|
Details
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The reaction mixture was quenched with saturated aqueous ammonium chloride solution (30 mL) and water (50 mL)
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with DCM (2×20 mL)
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Type
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WASH
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Details
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the combined organic phase was washed with brine
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The resultant solid was triturated with THF (2×4 mL)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C2=C(C3=C1C=NC(=C3O)C#N)C=CC=N2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |